molecular formula C15H14Cl2N2O B3335601 N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea CAS No. 13142-34-2

N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea

Cat. No. B3335601
CAS RN: 13142-34-2
M. Wt: 309.2 g/mol
InChI Key: SMFPDMYVMSKOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea, commonly known as Diuron, is a herbicide that is extensively used in agriculture to control the growth of weeds. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against a wide range of weeds.

Mechanism of Action

Diuron works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the chloroplasts, which leads to a reduction in the production of ATP and NADPH. This, in turn, leads to a decrease in the amount of energy available for the plant to use, which ultimately results in its death.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. It also inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide in the field of agriculture, and its use has been extensively studied in laboratory experiments. One of the main advantages of using Diuron in lab experiments is its broad-spectrum activity against a wide range of weeds. However, one of the limitations of using Diuron in lab experiments is that it can have toxic effects on non-target organisms, such as aquatic plants and animals.

Future Directions

There are several future directions for research on Diuron. One area of research could be to develop new formulations of Diuron that are more effective against weeds and have a lower impact on non-target organisms. Another area of research could be to study the long-term effects of Diuron on soil health and the environment. Finally, research could be conducted to investigate the potential use of Diuron as a tool for weed management in organic farming systems.
Conclusion:
In conclusion, Diuron is a herbicide that is widely used in agriculture to control the growth of weeds. It works by inhibiting the photosynthesis process in plants and has been extensively studied for its potential applications in the field of agriculture. While it has several advantages, such as its broad-spectrum activity against weeds, it also has limitations, such as its impact on non-target organisms. There are several future directions for research on Diuron, including the development of new formulations and the investigation of its long-term effects on soil health and the environment.

Scientific Research Applications

Diuron has been extensively studied for its potential applications in the field of agriculture. It has been found to be effective against a wide range of weeds, including both broadleaf and grassy weeds. It is also known for its long-lasting effects, which makes it an ideal herbicide for use in crops that require extended weed control.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-9-3-6-14(10(2)7-9)19-15(20)18-11-4-5-12(16)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFPDMYVMSKOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304205
Record name N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea

CAS RN

13142-34-2
Record name NSC164567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-DICHLOROPHENYL)-3-(2,4-XYLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.